3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an oxadiazole ring, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.
Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often formed via the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling of the Thiophene Moiety: The thiophene moiety is introduced through a coupling reaction, such as a Suzuki or Stille coupling, involving a thiophene boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide
- 3-methyl-N-(4-(thiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide
Uniqueness
Compared to similar compounds, 3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-7-5-9(19-16-7)11(17)13-12-15-14-10(18-12)6-8-3-2-4-20-8/h2-5H,6H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSZCWXBTWSISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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